Gyki 47261 dihydrochloride
Overview
Description
Preparation Methods
The synthesis of GYKI-47261 involves multiple steps, starting with the preparation of the core imidazo[1,2c][2,3]benzodiazepine structure. The synthetic route typically includes:
Formation of the imidazo[1,2c][2,3]benzodiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-aminophenyl group: This step involves a substitution reaction where the 4-aminophenyl group is introduced to the core structure.
Chlorination: The introduction of the chlorine atom at the 8-position is achieved through a chlorination reaction using common chlorinating agents.
Industrial production methods for GYKI-47261 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
GYKI-47261 undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The compound can undergo reduction reactions, particularly at the imidazo[1,2c][2,3]benzodiazepine core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and chlorinating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
GYKI-47261 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the properties and functions of AMPA receptors.
Biology: The compound is used to investigate the role of AMPA receptors in various biological processes, including synaptic transmission and plasticity.
Medicine: GYKI-47261 has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases due to its anticonvulsive and neuroprotective effects.
Industry: It is used in the development of new drugs targeting AMPA receptors and related pathways
Mechanism of Action
GYKI-47261 exerts its effects by selectively antagonizing AMPA receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system. By blocking these receptors, GYKI-47261 inhibits excitatory neurotransmission, leading to its anticonvulsive and neuroprotective effects. Additionally, it induces the enzyme CYP2E1, which is involved in the metabolism of various xenobiotics .
Comparison with Similar Compounds
GYKI-47261 is unique among AMPA receptor antagonists due to its high selectivity and potency. Similar compounds include:
GYKI-52466: Another AMPA receptor antagonist with similar properties but different chemical structure.
NBQX: A competitive AMPA receptor antagonist with a different mechanism of action.
Perampanel: A non-competitive AMPA receptor antagonist used clinically for the treatment of epilepsy.
GYKI-47261 stands out due to its broad-spectrum anticonvulsive activity and potent induction of CYP2E1, making it a valuable tool in both research and potential therapeutic applications .
Biological Activity
Gyki 47261 dihydrochloride is a compound recognized for its significant biological activity, particularly as a non-competitive antagonist of the AMPA receptor. This article explores its mechanisms, effects on various biological systems, and relevant research findings.
Overview of this compound
- Chemical Name : 4-(8-Chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-benzeneamine) dihydrochloride
- CAS Number : 1217049-32-5
- Molecular Formula : C18H15ClN4·2HCl
- Molecular Weight : 395.71 g/mol
- IC50 Value : 2.5 μM (indicating the concentration needed to inhibit 50% of the AMPA receptor activity) .
Gyki 47261 acts primarily by antagonizing AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. By inhibiting these receptors, Gyki 47261 reduces excitatory neurotransmission, which can be beneficial in conditions characterized by excessive neuronal activity such as epilepsy and other neurological disorders .
Anticonvulsive Activity
Gyki 47261 exhibits broad-spectrum anticonvulsive properties. In various animal models, it has been shown to:
- Significantly reduce seizure activity.
- Lower the incidence of convulsions induced by chemical agents .
Neuroprotective Effects
Research indicates that Gyki 47261 provides neuroprotection in models of ischemia and neurotoxicity:
- In a transient focal ischemia model in rats, it reduced infarct size by approximately 62.3% to 67.4% .
- It also demonstrated efficacy in protecting against neurotoxic effects induced by MPTP in Parkinson's disease models .
CYP2E1 Induction
Gyki 47261 has been identified as a potent inducer of CYP2E1 enzyme activity in hepatocytes:
- In rat hepatocytes, a concentration of 10 μM maximized induction, while human hepatocytes showed sensitivity at lower concentrations (0.01 μM) .
- The mechanism appears to involve stabilization of the CYP2E1 protein rather than increasing its mRNA levels .
In Vitro Studies
In isolated cerebellar Purkinje cells, Gyki 47261 effectively inhibited currents induced by kainate or AMPA, confirming its role as a non-competitive antagonist .
In Vivo Studies
A series of studies have highlighted its therapeutic potential:
- Muscle Relaxant Effects : In mice, Gyki 47261 exhibited muscle relaxant properties with ED50 values ranging from 15.8 to 36.5 mg/kg .
- Parkinson’s Disease Models : Combined treatment with Gyki 47261 and MK-801 normalized response shortening induced by levodopa, indicating potential for alleviating dyskinesias associated with Parkinson's treatment .
Comparative Analysis with Similar Compounds
Compound | Type | IC50 (μM) | Key Characteristics |
---|---|---|---|
Gyki 47261 | Non-competitive AMPA antagonist | 2.5 | Broad-spectrum anticonvulsive; neuroprotective |
GYKI 52466 | AMPA antagonist | Varies | Similar mechanism but different potency |
GYKI 53655 | AMPA antagonist | Varies | Distinct pharmacological profile |
Properties
IUPAC Name |
4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12/h2-7,9-10H,8,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXVCCSOTAQPIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220445-20-5 | |
Record name | GYKI-47261 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220445205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GYKI-47261 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05588G41R2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.